molecular formula C9H18ClN3O B1480692 1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride CAS No. 2098000-25-8

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride

Cat. No.: B1480692
CAS No.: 2098000-25-8
M. Wt: 219.71 g/mol
InChI Key: AAESOGUSJUUIQE-UHFFFAOYSA-N
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Description

The compound “1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride” is likely to be a salt due to the presence of “hydrochloride” in its name. It contains an azetidine ring, which is a four-membered cyclic amine, and a cyclopentyl group, which is a five-membered cycloalkane. The urea group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azetidine with a cyclopentyl isocyanate to form the urea derivative. This is just a hypothetical route and the actual synthesis could be different .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a cyclopentyl group via a urea linkage. The presence of nitrogen in the azetidine ring and the urea group could result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring and the urea group. The azetidine ring, being a strained four-membered ring, could be reactive towards ring-opening reactions. The urea group could participate in reactions involving the carbonyl group or the amine groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. The presence of the azetidine ring and the urea group could impart polarity to the molecule. The compound being a hydrochloride salt, it is likely to be soluble in water .

Scientific Research Applications

Synthesis and Reactivity

Azetidines and their derivatives, including compounds similar to 1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride, exhibit a range of chemical reactivities that make them valuable in the synthesis of various heterocyclic compounds. Azetidines can undergo reactions with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. They serve as precursors for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. Oxidation reactions of 3-hydroxyazetidines yield azetidin-3-ones, which are important intermediates in the production of a variety of heterocyclic compounds, including β-lactams, which are crucial in antibiotic development (Singh, D’hooghe, & Kimpe, 2008).

Drug Discovery and Pharmaceutical Applications

Azetidines and their derivatives are central to the development of new pharmaceuticals. The introduction of azetidin-3-yl groups into heteroaromatic bases, a process demonstrated through radical addition methods (Minisci reaction), showcases their utility in drug discovery. This technique has been applied to synthesize compounds with significant roles in the pharmaceutical industry, including inhibitors for cancer treatment and antimalarial agents (Duncton et al., 2009).

Antileishmanial and Anti-inflammatory Activities

Research has also explored the antileishmanial activities of azetidin-2-ones. Studies indicate that the transformation of methyleneamines into azetidin-2-ones can significantly enhance anti-parasitic activity, with some compounds showing activities comparable to clinical antileishmanial drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012). Additionally, azetidinone scaffolds have demonstrated potential in anti-inflammatory and analgesic applications, offering alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced side effects (Gupta & Mishra, 2016).

Antibacterial and Antifungal Properties

Compounds derived from azetidines have been investigated for their antibacterial and antifungal properties. Novel Schiff base and azetidinone derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004). The exploration of azetidin-2-one derivatives as potential antibacterial agents further underscores the versatility of these compounds in addressing infectious diseases (Mohite & Bhaskar, 2011).

Biochemical Analysis

Biochemical Properties

1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s interaction with tubulin results in the destabilization of microtubules, which can affect cell division and proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects the cell cycle by arresting cells in the G2/M phase, which is critical for cell division . These effects are mediated through its interaction with tubulin and subsequent disruption of microtubule dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization . This inhibition disrupts the mitotic spindle formation, which is essential for chromosome segregation during cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as inhibition of tumor growth and reduction of cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, which can influence its overall efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on cell division and gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively and exert its biochemical effects. For example, its accumulation in the nucleus enables it to modulate gene expression and influence cellular processes .

Properties

IUPAC Name

1-(azetidin-3-yl)-3-cyclopentylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9(12-8-5-10-6-8)11-7-3-1-2-4-7;/h7-8,10H,1-6H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAESOGUSJUUIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.